molecular formula C6H7BrN2OS B8685049 N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide

N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide

Cat. No. B8685049
M. Wt: 235.10 g/mol
InChI Key: YQXNGIIAPUZDAJ-UHFFFAOYSA-N
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Patent
US08022079B2

Procedure details

1.9 g (14 mmol) of potassium carbonate and 3.94 ml (63.3 mmol) of methyl iodide are added to a solution of 2.8 g (12.7 mmol) of N-(5-bromothiazol-2-yl)acetamide in 50 ml of acetone. The reaction medium is refluxed for 3 hours. After addition of water, the reaction medium is extracted with ethyl acetate. The organic phase is washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and evaporated. The residue obtained is purified by chromatography on a column of silica eluted with a 7/3 heptane/ethyl acetate mixture. 1.1 g (36%) of N-(5-Bromothiazol-2-yl)-N-methylacetamide are obtained.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.94 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].CI.[Br:9][C:10]1[S:14][C:13]([NH:15][C:16](=[O:18])[CH3:17])=[N:12][CH:11]=1.O>CC(C)=O>[Br:9][C:10]1[S:14][C:13]([N:15]([CH3:1])[C:16](=[O:18])[CH3:17])=[N:12][CH:11]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.94 mL
Type
reactant
Smiles
CI
Name
Quantity
2.8 g
Type
reactant
Smiles
BrC1=CN=C(S1)NC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is refluxed for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the reaction medium is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column of silica
WASH
Type
WASH
Details
eluted with a 7/3 heptane/ethyl acetate mixture

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(S1)N(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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